Cas no 13908-11-7 (Lomustine Related Compound B)

Lomustine Related Compound B 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloroethyl)-3-cyclohexylurea
- N-(2-CHLOROETHYL)-N'-CYCLOHEXYLUREA
- N-(2-CHLOROETHYL)-N'-CYCLOHEXYLUREA ---POWDER---
- Urea,N-(2-chloroethyl)-N'-cyclohexyl-
- 1-(2-Chlorethyl)-3-cyclohexylharnstoff
- 1-cyclohexyl-3-(2-chloroethyl)urea
- N-(2-Chloraethyl)-N'-cyclohexylharnstoff
- N-(2-chloro-ethyl)-N'-cyclohexyl-urea
- N-(2-Chloroethyl)-N′-cyclohexylurea
- NSC 80352
- TIMTEC-BB SBB007689
- 1-(2-CHLORO-ETHYL)-3-CYCLOHEXYL-UREA
- C001066WH2
- DTXSID70160887
- FT-0629124
- 1-(2-chloroethyl)-3-cyclohexyl urea
- Q27274989
- MFCD00043563
- UNII-C001066WH2
- BIOZXMXBLXQEBQ-UHFFFAOYSA-N
- SCHEMBL10254622
- Lomustine Imp. B (EP); Lomustine USP Related Compound B; Lomustine USP RC B; 1-(2-Chloroethyl)-3-cyclohexylurea; Lomustine Related Compound B; Lomustine Impurity B
- AKOS005207302
- Urea, N-(2-chloroethyl)-N'-cyclohexyl-
- NSC80352
- 13908-11-7
- LOMUSTINE IMPURITY B [EP IMPURITY]
- NSC-80352
- Lomustine specified impurity B [EP]
- Lomustine Related Compound B
-
- MDL: MFCD00043563
- インチ: InChI=1S/C9H17ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13)
- InChIKey: BIOZXMXBLXQEBQ-UHFFFAOYSA-N
- ほほえんだ: ClCCNC(NC1CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 204.10300
- どういたいしつりょう: 204.1029409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- 密度みつど: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 129 ºC
- ようかいど: Insuluble (2.5E-3 g/L) (25 ºC),
- PSA: 41.13000
- LogP: 2.63890
Lomustine Related Compound B セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
Lomustine Related Compound B 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Lomustine Related Compound B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB357567-5 g |
1-Cyclohexyl-3-(2-chloroethyl)urea; . |
13908-11-7 | 5 g |
€158.20 | 2023-07-19 | ||
TRC | L469475-5g |
Lomustine Related Compound B |
13908-11-7 | 5g |
$724.00 | 2023-05-18 | ||
TRC | L469475-1g |
Lomustine Related Compound B |
13908-11-7 | 1g |
$ 170.00 | 2022-06-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1369431-25MG |
13908-11-7 | 25MG |
¥15830.14 | 2023-01-05 | |||
A2B Chem LLC | AE36996-5g |
1-CYCLOHEXYL-3-(2-CHLOROETHYL)UREA |
13908-11-7 | 5g |
$118.00 | 2024-04-20 | ||
A2B Chem LLC | AE36996-50g |
1-CYCLOHEXYL-3-(2-CHLOROETHYL)UREA |
13908-11-7 | 50g |
$573.00 | 2024-04-20 | ||
1PlusChem | 1P009DT0-50g |
1-CYCLOHEXYL-3-(2-CHLOROETHYL)UREA |
13908-11-7 | 50g |
$658.00 | 2024-06-21 | ||
abcr | AB357567-5g |
1-Cyclohexyl-3-(2-chloroethyl)urea; . |
13908-11-7 | 5g |
€158.20 | 2025-02-15 | ||
TRC | L469475-50mg |
Lomustine Related Compound B |
13908-11-7 | 50mg |
$64.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3030-50MG |
Lomustine Related Compound B |
13908-11-7 | 50mg |
¥6680.3 | 2023-10-12 |
Lomustine Related Compound B 関連文献
-
Samir Diab,Mateen Raiyat,Dimitrios I. Gerogiorgis React. Chem. Eng. 2021 6 1819
Lomustine Related Compound Bに関する追加情報
Lomustine Related Compound B (CAS No. 13908-11-7): An Overview of Its Properties and Applications
Lomustine Related Compound B (CAS No. 13908-11-7) is a significant molecule in the field of medicinal chemistry, particularly in the context of cancer research and treatment. This compound is a derivative of Lomustine, a well-known alkylating agent used in chemotherapy. The structural and functional similarities between Lomustine and its related compounds have sparked considerable interest among researchers and clinicians alike.
The chemical structure of Lomustine Related Compound B is characterized by its alkylating properties, which are crucial for its biological activity. Alkylating agents function by forming covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This mechanism of action disrupts DNA replication and transcription, ultimately leading to cell death. The specific structure of Lomustine Related Compound B may offer unique advantages over its parent compound, such as improved solubility, reduced toxicity, or enhanced selectivity for cancer cells.
Recent studies have focused on the potential applications of Lomustine Related Compound B in various types of cancer. For instance, a 2022 study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound in treating glioblastoma multiforme (GBM), a highly aggressive form of brain cancer. The results showed that Lomustine Related Compound B exhibited significant antitumor activity, both in vitro and in vivo, with minimal toxicity to healthy cells. This finding suggests that the compound could be a promising candidate for further clinical development.
In addition to its potential as an anticancer agent, Lomustine Related Compound B has also been explored for its use in combination therapy. Combination therapies are increasingly recognized as a more effective approach to cancer treatment, as they can target multiple pathways and reduce the likelihood of drug resistance. A 2023 study in the Cancer Research Journal evaluated the synergistic effects of Lomustine Related Compound B with other chemotherapeutic agents, such as temozolomide and irinotecan. The results demonstrated that the combination therapy significantly enhanced tumor regression and prolonged survival in animal models.
The pharmacokinetic properties of Lomustine Related Compound B are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. A 2021 study published in the Pharmaceutical Research Journal provided detailed insights into the ADME profile of Lomustine Related Compound B. The study found that the compound has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which could facilitate its use in chronic treatment regimens.
The safety profile of Lomustine Related Compound B is also an important consideration for its clinical development. Preclinical studies have shown that this compound has a favorable safety margin compared to traditional alkylating agents. However, ongoing research is necessary to fully understand its long-term effects and potential side effects. A 2022 review article in the Clinical Pharmacology & Therapeutics Journal highlighted the need for comprehensive safety assessments before advancing to human trials.
In conclusion, Lomustine Related Compound B (CAS No. 13908-11-7) represents a promising molecule with significant potential in cancer research and treatment. Its unique structural features and biological activities make it an attractive candidate for further investigation. As research continues to advance our understanding of this compound, it is likely that new applications and therapeutic strategies will emerge, contributing to improved outcomes for patients with various types of cancer.
13908-11-7 (Lomustine Related Compound B) 関連製品
- 2142348-97-6(3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine)
- 1445168-35-3(Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate)
- 953039-39-9(2-chloro-8-(propan-2-yloxy)quinazoline)
- 877858-42-9(Methyl 4-(2-carboxyethyl)-3-methylbenzoate)
- 1807155-57-2(Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetate)
- 1249780-05-9(4-Chloro-2-cyclopropanecarbonyl-6-methylphenol)
- 1017100-00-3(4-({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamido}methyl)-N-methylbenzamide)
- 2171442-03-6((3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
- 2171782-94-6(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid)
- 360566-30-9(methyl (2R)-2-amino-2-phenylpropanoate)
